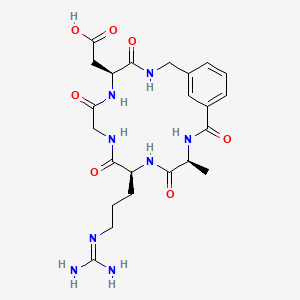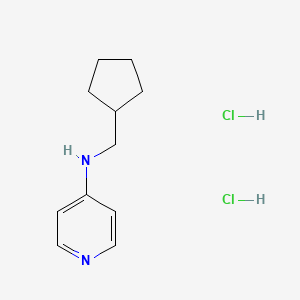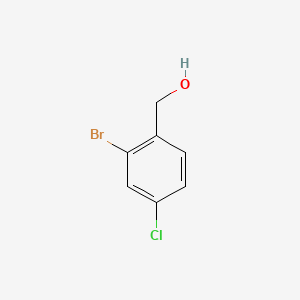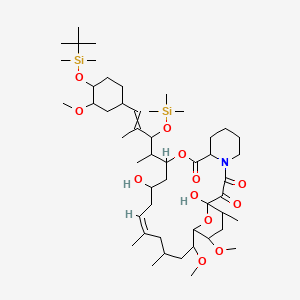
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 involves several steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on FK-506 are protected using tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole.
Hydroxylation: The protected FK-506 undergoes hydroxylation at the 23rd position using a suitable oxidizing agent.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Chemical Reactions Analysis
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: The silyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 has several scientific research applications:
Immunology: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive therapies.
Pharmacology: Researchers use this compound to investigate the pharmacokinetics and pharmacodynamics of FK-506 derivatives.
Medicinal Chemistry: It serves as a model compound for designing new drugs with improved stability and efficacy.
Biochemistry: The compound is used in studies of protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 is similar to that of FK-506. It binds to the immunophilin FKBP12, forming a complex that inhibits the activity of calcineurin. This inhibition prevents the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), thereby suppressing the transcription of interleukin-2 and other cytokines essential for T-cell activation and proliferation.
Comparison with Similar Compounds
Similar compounds to 23-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506 include other derivatives of FK-506, such as:
33-O-tert-Butyldimethylsilyloxy-FK-506: Lacks the hydroxylation at the 23rd position.
27-O-Trimethylsilyl-FK-506: Lacks the tert-butyldimethylsilyloxy group at the 33rd position.
FK-506 (Tacrolimus): The parent compound without any silyl modifications.
The uniqueness of this compound lies in its enhanced stability and solubility due to the presence of multiple silyl groups, making it a valuable tool for research applications.
Properties
IUPAC Name |
(16Z)-12-[5-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H89NO12Si2/c1-31-20-22-37(52)30-40(35(5)44(63-64(12,13)14)33(3)27-36-21-23-39(41(29-36)57-9)62-65(15,16)49(6,7)8)60-48(55)38-19-17-18-24-51(38)47(54)46(53)50(56)34(4)28-43(59-11)45(61-50)42(58-10)26-32(2)25-31/h20,27,32,34-45,52,56H,17-19,21-26,28-30H2,1-16H3/b31-20-,33-27? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLPFGJFXLWTP-DNDAFEBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(CC=C(C1)C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C/C=C(\C1)/C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H89NO12Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/new.no-structure.jpg)
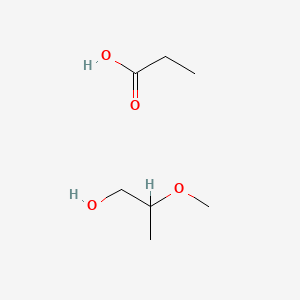
![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
